Chlordiazepoxide hydrochloride
Overview
Description
Chlordiazepoxide hydrochloride is an orally available benzodiazepine used for the therapy of anxiety disorders and alcohol withdrawal syndromes . It is a versatile therapeutic agent of proven value for the relief of anxiety . It is used to relieve symptoms of anxiety, including nervousness or anxiety that happens before a surgery. It may also be used to treat symptoms of alcohol withdrawal .
Synthesis Analysis
Chlordiazepoxide was first introduced in 1960 and a large number of structurally similar 1,4- and 1,5-benzodiazepine compounds have been developed since then . It was originally developed by Dr. Leo Sternbach during his doctoral degree studies at Jagiellonian University in Krakow, and then further explored during his employment in New Jersey, USA, with Wallace Pharmaceuticals .Molecular Structure Analysis
Chlordiazepoxide binds to stereospecific benzodiazepine (BZD) binding sites on GABA (A) receptor complexes at several sites within the central nervous system, including the limbic system and reticular formation . The analysis of molecular interaction fingerprints identified specific residues crucial for chlordiazepoxide binding, offering potential targets for rational drug design strategies .Physical And Chemical Properties Analysis
Chlordiazepoxide hydrochloride is a crystal or off-white powder . It is slightly soluble in water . The melting point of the salts differs from that of the starting compounds .Scientific Research Applications
Behavioral Effects and Performance
Research has explored chlordiazepoxide hydrochloride's behavioral effects, particularly its impact on human performance. Studies have statistically described the drug sensitivity of various performance measures, identifying the most and least promising measures for evaluating behavioral effects. However, conflicting evidence and inadequacies in the research base limit the clinical implications of these findings, highlighting the need for more robust and clinically relevant information about the behavioral effects of chlordiazepoxide hydrochloride and similar drugs (McNair, 1973).
Clinical Applications Beyond Anxiety Management
While traditionally used for its antianxiety properties, chlordiazepoxide hydrochloride's applications extend into other areas of clinical importance. For example, its role in aggravating hyperglycemia in diabetic patients indicates a significant interaction with metabolic processes, necessitating caution in its prescription for patients with diabetes (Zumoff & Hellman, 1977).
Comparative Efficacy and Pharmacokinetics
Comparative studies have questioned the rational choice of chlordiazepoxide among benzodiazepines for specific clinical indications, especially as an antianxiety agent. The drug's pharmacokinetic profile, including reduced clearance in the elderly and patients with liver disease, alongside its limited range of indications, suggests that alternatives like diazepam or lorazepam may be preferable in acute anxiety situations. This body of research underscores the complexity of selecting the appropriate benzodiazepine based on clinical and pharmacokinetic grounds (Baskin & Esdale, 1982).
Influence on Social and Aggressive Behavior
Chlordiazepoxide hydrochloride's influence on social and aggressive behavior, particularly in rodents, has been a subject of debate. The variability in findings concerning its antiaggressive effects suggests that the traditional view of benzodiazepines as universally antiaggressive may be oversimplified. This variability appears to be significantly influenced by the type of aggression studied, pointing to the need for a nuanced understanding of drug effects on behavior (Rodgers & Waters, 1985).
Mechanisms of Action and Receptor Involvement
Research has also focused on elucidating the receptor mechanisms underlying the behavioral effects of chlordiazepoxide hydrochloride. Studies employing drug discrimination procedures suggest that receptor selectivity, particularly the role of BZ-1 receptors, is crucial in mediating the discriminative stimulus effects of benzodiazepine agonists. These findings contribute to our understanding of how benzodiazepines, including chlordiazepoxide hydrochloride, may exert their therapeutic effects and influence behavior (Lelas, Spealman, & Rowlett, 2000).
Safety And Hazards
properties
IUPAC Name |
7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNVHVUEIITLRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O.ClH, C16H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-25-3 | |
Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or off-white powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 66 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Chlordiazepoxide hydrochloride | |
CAS RN |
438-41-5 | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Librium | |
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Record name | Chlordiazepoxide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.472 | |
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Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM6K1XWDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
414 to 424 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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